molecular formula C15H18N4O2 B11189693 2-phenoxy-N-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide

2-phenoxy-N-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide

Cat. No.: B11189693
M. Wt: 286.33 g/mol
InChI Key: XBNXCGMOECYONG-UHFFFAOYSA-N
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Description

2-PHENOXY-N-({5H,6H,7H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL}METHYL)ACETAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds It features a triazolopyridine core, which is known for its diverse pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-PHENOXY-N-({5H,6H,7H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL}METHYL)ACETAMIDE typically involves multi-step organic reactions. One common synthetic route includes the reaction of phenoxyacetic acid with a triazolopyridine derivative under specific conditions. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-PHENOXY-N-({5H,6H,7H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL}METHYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the phenoxy or triazolopyridine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-PHENOXY-N-({5H,6H,7H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL}METHYL)ACETAMIDE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding.

    Industry: It serves as an intermediate in the synthesis of other complex organic molecules and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-PHENOXY-N-({5H,6H,7H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL}METHYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyridine core can bind to active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-phenyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine
  • methyl({[8-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl})amine dihydrochloride

Uniqueness

2-PHENOXY-N-({5H,6H,7H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL}METHYL)ACETAMIDE is unique due to its specific structural features, such as the phenoxy and triazolopyridine moieties

Properties

Molecular Formula

C15H18N4O2

Molecular Weight

286.33 g/mol

IUPAC Name

2-phenoxy-N-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide

InChI

InChI=1S/C15H18N4O2/c20-15(11-21-12-6-2-1-3-7-12)16-10-14-18-17-13-8-4-5-9-19(13)14/h1-3,6-7H,4-5,8-11H2,(H,16,20)

InChI Key

XBNXCGMOECYONG-UHFFFAOYSA-N

Canonical SMILES

C1CCN2C(=NN=C2CNC(=O)COC3=CC=CC=C3)C1

Origin of Product

United States

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